N-(3,4-dichlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

Description

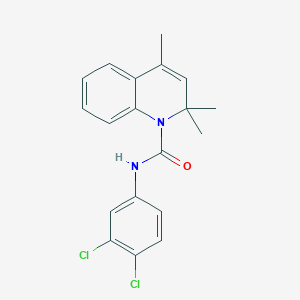

N-(3,4-Dichlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic carboxamide derivative featuring a quinoline core substituted with two methyl groups at positions 2 and 4, and a 3,4-dichlorophenyl carboxamide moiety.

Properties

Molecular Formula |

C19H18Cl2N2O |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2,4-trimethylquinoline-1-carboxamide |

InChI |

InChI=1S/C19H18Cl2N2O/c1-12-11-19(2,3)23(17-7-5-4-6-14(12)17)18(24)22-13-8-9-15(20)16(21)10-13/h4-11H,1-3H3,(H,22,24) |

InChI Key |

PXSRAKRMKVQHQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Substitution with Dichlorophenyl Group: The final step involves the substitution of the quinoline derivative with a dichlorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the dichlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

Materials Science:

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

Key Structural Features:

- Quinoline/Carboxamide Core: The quinoline scaffold is shared with compounds like (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (), which acts as a dual inhibitor of monoamine oxidase (MAO) and cholinesterase. However, the trimethyl substitution on the quinoline in the target compound may enhance lipophilicity and metabolic stability compared to dihydroisoquinoline derivatives .

- 3,4-Dichlorophenyl Group: This moiety is prevalent in compounds with high target affinity. For example, TEAD inhibitors () rely on the 3,4-dichlorophenyl group for binding at the protein interface, while PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) achieves subnanomolar MAO-B inhibition (IC₅₀ = 0.227 nM) due to this substituent .

Table 1: Comparison of Key Analogs

Impact of Substitutions on Activity

- Chlorine Position : The 3,4-dichloro substitution on the phenyl ring is superior to 4-chloro () in enhancing binding affinity, as seen in TEAD inhibitors where chlorine atoms engage in hydrophobic interactions .

- Methyl Groups on Quinoline: The 2,2,4-trimethyl substitution in the target compound may reduce rotational freedom and improve membrane permeability compared to unmethylated analogs like dihydroisoquinoline derivatives () .

- Carboxamide Linker : Replacement of the carboxamide with a methanimine spacer (e.g., compound 58 in ) retains MAO-B inhibition but alters selectivity profiles, emphasizing the linker's role in target engagement .

Biological Activity

N-(3,4-dichlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H20Cl2N2O2

- Molecular Weight : 391.3 g/mol

- LogP : 6.3246 (indicates high lipophilicity)

- Polar Surface Area : 30.6887 Ų

Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, studies have shown that quinoline-based compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

-

Mechanism of Action :

- Quinoline derivatives often function by interfering with DNA replication and repair processes, leading to increased apoptosis in cancer cells.

- They may also inhibit specific kinases involved in cancer cell proliferation.

- Case Studies :

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

-

In Vitro Studies :

- The compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

-

Mechanism :

- The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Research Findings

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that while the compound exhibits biological activity, further toxicological assessments are necessary to establish safe dosage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.